molecular formula C7H11ClN2O2S B1520892 3-(Aminomethyl)benzenesulfonamide hydrochloride CAS No. 670280-13-4

3-(Aminomethyl)benzenesulfonamide hydrochloride

Cat. No. B1520892
CAS RN: 670280-13-4
M. Wt: 222.69 g/mol
InChI Key: CMDWAIOSJPELDH-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzenesulfonamide hydrochloride is a biochemical used for proteomics research . Its molecular formula is C7H10N2O2S•HCl and has a molecular weight of 222.69 .


Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)benzenesulfonamide hydrochloride is 1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Aminomethyl)benzenesulfonamide hydrochloride is a solid substance that should be stored at room temperature .

Scientific Research Applications

Molecular Structure Analysis

The crystal and molecular structures of compounds related to 3-(Aminomethyl)benzenesulfonamide hydrochloride have been determined through X-ray diffraction, aiding in the understanding of their chemical properties and reactivity. For instance, Kovalchukova et al. (2013) isolated the crystalline state of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into their tautomeric forms and acid-base equilibriums through spectrophotometry and density functional theory (Kovalchukova et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Several derivatives of 3-(Aminomethyl)benzenesulfonamide hydrochloride have been explored for their potential as enzyme inhibitors, with significant implications for therapeutic applications. For example, Pacchiano et al. (2011) synthesized ureido-substituted benzenesulfonamides that exhibited potent inhibition of human carbonic anhydrases, particularly the tumor-associated isoforms IX and XII, suggesting their potential in developing antimetastatic drugs for cancer treatment (Pacchiano et al., 2011).

Mechanism of Action

While the specific mechanism of action for 3-(Aminomethyl)benzenesulfonamide hydrochloride is not mentioned, benzenesulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for antiproliferative agents .

Safety and Hazards

The safety information for 3-(Aminomethyl)benzenesulfonamide hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(aminomethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDWAIOSJPELDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655366
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)benzenesulfonamide hydrochloride

CAS RN

670280-13-4
Record name 3-(Aminomethyl)benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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